molecular formula C14H19N5O3 B2482620 1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione CAS No. 30958-61-3

1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2482620
CAS No.: 30958-61-3
M. Wt: 305.338
InChI Key: NTZASSPKHIUIRP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione is a purine-2,6-dione derivative featuring a morpholine ring at position 8 and a propenyl chain at position 7. The purine-2,6-dione scaffold is pharmacologically significant due to its structural resemblance to xanthine alkaloids like theophylline, which are known for modulating adenosine receptors and phosphodiesterase (PDE) enzymes .

Properties

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-4-5-19-10-11(16(2)14(21)17(3)12(10)20)15-13(19)18-6-8-22-9-7-18/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZASSPKHIUIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Structural Basis for PDE Inhibition: The purine-2,6-dione core mimics xanthines, which non-selectively inhibit PDE isoforms. Substituent modifications (e.g., morpholino) may enhance selectivity for specific PDE subtypes .
  • 5-HT1A Receptor Interactions: Piperazinyl analogs () demonstrate that bulky, polar groups at position 7/8 are critical for 5-HT1A binding. The target compound’s morpholino group may similarly engage in hydrogen bonding with receptor residues .

Biological Activity

1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione (commonly referred to as DMMP) is a purine derivative notable for its structural complexity and potential biological activities. This compound has garnered attention in medicinal chemistry for its possible therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of DMMP is C11H15N5O3C_{11}H_{15}N_{5}O_{3}, featuring a purine core with a morpholine ring and a prop-2-enyl group. Its unique structure allows it to interact with various biological targets, influencing cellular processes.

DMMP's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. It has been shown to exhibit effects on:

  • Enzyme inhibition: DMMP may inhibit certain kinases and phosphatases, which play crucial roles in cell proliferation and apoptosis.
  • Cellular signaling: The compound can modulate pathways related to cell growth, survival, and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMMP. For example, research indicated that DMMP exhibited significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
HT-1080 (fibrosarcoma)19.56
MCF-7 (breast carcinoma)25.30
A-549 (lung carcinoma)22.10

In these studies, DMMP induced apoptosis through the activation of caspase pathways, particularly caspase-3/7, leading to cell cycle arrest in the G2/M phase .

Neuroprotective Effects

DMMP has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated by the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.

Study 1: Anticancer Effects

A recent study synthesized several derivatives of DMMP and evaluated their anticancer activity against multiple cell lines. The results demonstrated that modifications to the morpholine ring significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents.

Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of DMMP in a model of neurodegeneration. The compound was shown to reduce neuronal cell death and improve viability under stress conditions, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the key structural and physicochemical properties of 1,3-dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione?

The compound has the molecular formula C11H15N5O3 and a molar mass of 265.27 g/mol . Its IUPAC name reflects substitutions at the 1,3,7, and 8 positions of the purine-2,6-dione core. Key features include:

  • A morpholine ring at position 8, contributing to solubility and hydrogen-bonding potential.
  • A propenyl (allyl) group at position 7, which may influence reactivity and metabolic stability.
  • Methyl groups at positions 1 and 3, enhancing lipophilicity.
    Methodological characterization involves NMR (e.g., 1H and 13C for substituent confirmation) and HRMS for molecular ion validation .

Q. What synthetic routes are reported for purine-2,6-dione derivatives with morpholine substituents?

A common strategy involves nucleophilic substitution at the 8-position of 1,3-dimethylxanthine intermediates. For example:

  • Reaction of 8-bromo-1,3-dimethylxanthine with morpholine under reflux in polar aprotic solvents (e.g., DMF) .
  • Functionalization at position 7 via alkylation using propenyl halides or Mitsunobu reactions .
    Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients), with yields ranging from 50–75% depending on steric hindrance .

Q. How can researchers validate the stability of this compound under experimental conditions?

Stability studies should include:

  • pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–9, 37°C).
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
  • Light sensitivity tests using UV-Vis spectroscopy.
    Evidence from analogous compounds suggests susceptibility to hydrolysis at the morpholine N-oxide under acidic conditions .

Q. What spectroscopic techniques are critical for confirming its structure?

  • FTIR : Peaks at ~1690 cm⁻¹ (C=O stretching) and ~2850–2960 cm⁻¹ (aliphatic C-H) confirm the purine-2,6-dione core and alkyl groups .
  • 1H-NMR : Propenyl protons appear as doublets (δ 5.0–5.8 ppm), while morpholine protons resonate as a multiplet (δ 3.6–3.8 ppm) .
  • 13C-NMR : Carbonyl carbons (C2, C6) appear at ~150–155 ppm .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 7,8-disubstituted derivatives be addressed?

Regioselectivity at position 7 vs. 9 is influenced by:

  • Solvent polarity : Polar solvents favor N7 alkylation due to better stabilization of transition states .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity .
    Computational methods (DFT calculations) can predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. What are the hypothesized biological targets based on structural analogs?

Analogous purine-2,6-diones with morpholine substituents exhibit activity against:

  • Phosphodiesterases (PDEs) : The morpholine group mimics cyclic nucleotide binding motifs .
  • Adenosine receptors : Methyl and propenyl groups modulate affinity for A1/A2A subtypes .
    Docking studies using AutoDock Vina or Schrödinger Suite are recommended to prioritize targets .

Q. How do structural modifications at position 7 affect metabolic stability?

  • Propenyl vs. benzyl groups : Propenyl derivatives show reduced CYP3A4-mediated oxidation compared to benzyl analogs (t1/2 increased by ~30%) .
  • Isotopic labeling : 14C-labeled propenyl groups can track metabolite formation via LC-MS/MS .

Q. What strategies optimize solubility without compromising target binding?

  • Co-crystallization : Morpholine’s oxygen can form co-crystals with succinic acid, improving aqueous solubility .
  • Prodrug approaches : Esterification of the 2,6-dione carbonyls enhances permeability, with enzymatic cleavage in vivo .

Q. How can conflicting data on degradation pathways be resolved?

Contradictory reports on oxidative vs. hydrolytic degradation require:

  • LC-HRMS/MS : To identify degradation products (e.g., morpholine N-oxide vs. ring-opened byproducts) .
  • Isotope tracer studies : Using D2O or 18O-labeled H2O to distinguish hydrolysis from oxidation .

Q. What computational tools predict drug-likeness and ADMET properties?

  • Chemicalize.org : Calculates logP (predicted ~1.2), topological polar surface area (~85 Ų), and Lipinski violations .
  • SwissADME : Flags potential CYP450 interactions (e.g., CYP2D6 inhibition risk due to morpholine) .

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